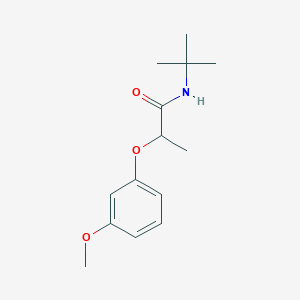![molecular formula C15H21N3O5S2 B241114 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241114.png)
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isothiazolidinone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
生化和生理效应
The biochemical and physiological effects of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis and inhibits cell cycle progression. It also enhances the efficacy of chemotherapy drugs. In neurological disorders, the compound has neuroprotective effects and can improve cognitive function. It has also been shown to have anti-inflammatory effects and can improve glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is its diverse biological activities. It can be used in a variety of applications, including cancer research, neurological disorders, and inflammation. The compound is also relatively easy to synthesize, and high purity and high yield can be achieved.
One of the limitations of the compound is its solubility. It is poorly soluble in water, which can limit its use in some applications. The compound is also relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One area of research is in the development of new cancer therapies. The compound has shown promise in inhibiting the growth of cancer cells and enhancing the efficacy of chemotherapy drugs. Further research is needed to optimize its use in cancer treatment.
Another area of research is in the treatment of neurological disorders. The compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Further research is needed to determine its potential use in the treatment of these disorders.
Finally, more research is needed to fully understand the mechanism of action of the compound. This will help to optimize its use in various applications and may lead to the development of new therapies.
合成方法
The synthesis of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine to form the corresponding sulfonyl piperazine derivative. This intermediate is then reacted with 2-isothiocyanatoacetamide to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Another potential application of the compound is in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in the treatment of diabetes and inflammation.
属性
产品名称 |
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide |
|---|---|
分子式 |
C15H21N3O5S2 |
分子量 |
387.5 g/mol |
IUPAC 名称 |
2-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C15H21N3O5S2/c1-12-3-4-13(18-15(19)5-10-24(18,20)21)11-14(12)25(22,23)17-8-6-16(2)7-9-17/h3-4,11H,5-10H2,1-2H3 |
InChI 键 |
ZMBJVSYVZQPLRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCN(CC3)C |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)




![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)


![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)
![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
